molecular formula C20H18ClN5O5 B12046272 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide

N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide

Cat. No.: B12046272
M. Wt: 443.8 g/mol
InChI Key: XDIYHZQMKBUFBH-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorobenzyl group, a methoxyphenyl group, and a triazinyl acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3,5-dihydroxy-1,2,4-triazine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN5O5

Molecular Weight

443.8 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide

InChI

InChI=1S/C20H18ClN5O5/c1-30-17-8-13(4-7-16(17)31-11-12-2-5-14(21)6-3-12)10-22-25-18(27)9-15-19(28)23-20(29)26-24-15/h2-8,10H,9,11H2,1H3,(H,25,27)(H2,23,26,28,29)/b22-10+

InChI Key

XDIYHZQMKBUFBH-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.